8-Chloroquinoxaline-6-carboxylic acid
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Overview
Description
8-Chloroquinoxaline-6-carboxylic acid is an organic compound with the molecular formula C9H5ClN2O2 and a molecular weight of 208.6 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of carboxylic acids, including 8-Chloroquinoxaline-6-carboxylic acid, can be achieved through various methods:
Oxidation of Primary Alcohols and Aldehydes: Primary alcohols can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) in acidic, alkaline, or neutral mediums.
Hydrolysis of Nitriles and Amides: Nitriles can be hydrolyzed to amides and then converted to carboxylic acids in the presence of catalysts (H+ or OH-).
Carboxylation of Grignard Reagents: Grignard reagents react with carbon dioxide to form salts of carboxylic acids, which after acidification with a mineral acid, yield the corresponding carboxylic acid.
Industrial Production Methods
Industrial production methods for carboxylic acids often involve large-scale oxidation processes or hydrolysis reactions, utilizing robust and efficient catalysts to ensure high yields and purity .
Chemical Reactions Analysis
Types of Reactions
8-Chloroquinoxaline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Halogen substitution reactions can occur, leading to the formation of different halogenated derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromic acid.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogenating agents like chlorine or bromine.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different applications.
Scientific Research Applications
8-Chloroquinoxaline-6-carboxylic acid has numerous applications in scientific research:
Chemistry: Used as a reference standard in pharmaceutical testing and as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Chloroquinoxaline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, quinoxaline derivatives are known to inhibit certain enzymes and receptors, leading to their biological effects . The exact pathways and targets can vary depending on the specific application and derivative being studied .
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: A parent compound with a similar structure but without the chloro and carboxylic acid groups.
8-Hydroxyquinoline: Another quinoxaline derivative with hydroxyl groups, known for its antimicrobial and anticancer properties.
Uniqueness
8-Chloroquinoxaline-6-carboxylic acid is unique due to its specific chloro and carboxylic acid functional groups, which confer distinct chemical and biological properties compared to other quinoxaline derivatives.
Properties
Molecular Formula |
C9H5ClN2O2 |
---|---|
Molecular Weight |
208.60 g/mol |
IUPAC Name |
8-chloroquinoxaline-6-carboxylic acid |
InChI |
InChI=1S/C9H5ClN2O2/c10-6-3-5(9(13)14)4-7-8(6)12-2-1-11-7/h1-4H,(H,13,14) |
InChI Key |
HWSGDKYYMVMPSD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C2C(=CC(=CC2=N1)C(=O)O)Cl |
Origin of Product |
United States |
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